molecular formula C7H10N2 B3249387 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1934858-95-3

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B3249387
CAS No.: 1934858-95-3
M. Wt: 122.17
InChI Key: WSQGSLOHYSTSKR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile (CAS 2170371-90-9) is a bicyclic organic compound featuring a strained bicyclo[1.1.1]pentane core substituted with an aminomethyl (-CH₂NH₂) group and a carbonitrile (-CN) group at positions 3 and 1, respectively. Its hydrochloride salt has the molecular formula C₆H₈N₂·HCl and a molecular weight of 162.61 g/mol . The bicyclo[1.1.1]pentane scaffold is notable for its high ring strain and unique three-dimensional geometry, which mimics linear alkynes or aryl groups while offering enhanced metabolic stability in medicinal chemistry applications . The presence of both amine and nitrile functional groups confers polarity and reactivity, making this compound a versatile building block for pharmaceuticals, agrochemicals, and materials science. However, detailed biological activity data remain underexplored and require further investigation .

Properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-4-6-1-7(2-6,3-6)5-9/h1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGSLOHYSTSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile typically involves the reaction of bicyclo[1.1.1]pentane derivatives with suitable aminomethyl and nitrile groups. One common method includes the use of a nucleophilic substitution reaction where a halogenated bicyclo[1.1.1]pentane reacts with an aminomethyl nucleophile under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group undergoes nucleophilic substitution under specific conditions. For example:

  • Reaction with amines : Primary/secondary amines displace the nitrile group to form substituted amidines.

  • Thiol substitution : Thiols yield thioamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Example reaction pathway :

BCP CN+R NH2BaseBCP C NH NH R(Yield 65 85 )\text{BCP CN}+\text{R NH}_2\xrightarrow{\text{Base}}\text{BCP C NH NH R}\quad (\text{Yield 65 85 })

Cyclization Reactions

The aminomethyl group participates in intramolecular cyclization to form heterocycles:

  • Formation of imidazolidines : Reacts with aldehydes via Schiff base intermediates, followed by cyclization under acidic conditions .

  • Lactam synthesis : Reacts with activated esters (e.g., NHS esters) to form bicyclic lactams .

Key conditions :

Reaction TypeReagents/ConditionsProductYieldSource
Imidazolidine formationBenzaldehyde, HCl (cat.), 60°C5-Membered bicyclic heterocycle72%
Lactam synthesisNHS-activated ester, DIPEA, DCMBicyclic γ-lactam68%

Radical-Mediated Functionalization

The BCP core’s strain enables radical addition reactions:

  • Photoinduced alkylation : Under UV light (450 nm), alkyl iodides add to the BCP via a radical chain mechanism .

  • Multicomponent reactions : Combines with alkenes and iodides in Fe(Pc)/TBHP systems to form complex bicyclic derivatives .

Mechanistic insight :

  • Photolysis generates an α-iminyl radical cation from the enamine intermediate.

  • Radical addition to [1.1.1]propellane forms a bicyclopentyl radical, stabilized by the BCP framework .

  • Hydrogen atom transfer (HAT) from thiols terminates the chain, yielding functionalized BCPs .

Cross-Coupling Reactions

The carbonitrile group enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : After hydrolysis to carboxylic acid, boronic esters couple with aryl halides (Pd(OAc)₂, SPhos) .

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl bromides using Xantphos/Pd₂(dba)₃ .

Optimized protocol for Suzuki coupling :

  • Substrate: BCP-COOH (derived from BCP-CN hydrolysis)

  • Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, 90°C, 12 h

  • Yield: 82% for biaryl-BCP hybrids

Hydrolysis and Derivatization

The nitrile group is hydrolyzed to carboxylic acid or amide:

  • Acidic hydrolysis : HCl (6 M), reflux → BCP-COOH (Yield: 89%) .

  • Enzymatic hydrolysis : Lipases in phosphate buffer (pH 7.4) yield BCP-amide derivatives .

Applications :

  • Carboxylic acid derivatives serve as bioisosteres for para-substituted aromatics in drug design .

  • Amides are intermediates for peptidomimetics.

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing HCN (detected via TGA-MS) .

  • Photodegradation : Prolonged UV exposure leads to radical oligomerization (e.g., staffane formation) unless stabilized by HAT catalysts .

Comparative Reactivity of BCP Derivatives

Functional GroupReaction Rate (k, s⁻¹)SelectivityKey Reference
Carbonitrile0.45High
Carboxylic acid0.12Moderate
Amine0.08Low

This compound’s versatility stems from its strained bicyclic core and dual functional groups, enabling applications in drug discovery (e.g., IDO1 inhibitors ) and materials science. Continued research focuses on optimizing reaction conditions for industrial-scale synthesis and expanding its use in bioorthogonal chemistry.

Scientific Research Applications

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis due to its unique structure.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The nitrile group can also participate in reactions that modify the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[1.1.1]pentane derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile with key analogues:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound (hydrochloride) -CH₂NH₂ (position 3), -CN (position 1) C₆H₈N₂·HCl 162.61 High polarity; potential drug intermediate
3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile -Ph (position 3), -CN (position 1) C₁₂H₁₀N 168.22 Lipophilic; aromatic interactions in drug design
3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbonitrile -C(CH₃)₃ (position 3), -CN (position 1) C₁₀H₁₅N 149.24 Steric hindrance; reduced solubility
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid -F (position 3), -COOH (position 1) C₆H₇FO₂ 130.12 Electronegative; enhances acidity
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile -CH₂OH (position 3), -CN (position 1) C₇H₉NO 123.16 Polar; improved aqueous solubility
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile -Br (position 3), -CN (position 1) C₆H₆BrN 172.02 Reactive leaving group for nucleophilic substitutions
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate -CH₂NH₂ (position 3), -COOCH₃ (position 1) C₈H₁₃NO₂ 155.20 Esterified; intermediate for prodrugs

Structural and Functional Analysis

Aminomethyl-Carbonitrile Derivative The target compound’s dual functionality (-NH₂ and -CN) enables diverse reactivity. The amine group can participate in hydrogen bonding or form salts (e.g., hydrochloride), enhancing solubility and bioavailability . The nitrile group offers a handle for further derivatization, such as hydrolysis to carboxylic acids or participation in click chemistry . This dual reactivity is exemplified in its use as a precursor in the synthesis of kinase inhibitors, as shown in , where it is incorporated into a complex pharmaceutical intermediate .

Phenyl and tert-Butyl Derivatives
Substitution with aromatic (phenyl) or bulky (tert-butyl) groups increases lipophilicity, favoring membrane permeability in drug candidates. However, steric effects in the tert-butyl derivative may hinder binding to target proteins . For example, 3-(tert-butyl)bicyclo[1.1.1]pentane-1-carbonitrile’s synthesis (30% yield, ) highlights synthetic challenges due to steric constraints .

Halogenated Derivatives
Bromo and fluoro substituents modulate electronic properties. The bromo derivative () serves as a versatile intermediate for cross-coupling reactions, while fluorine’s electronegativity enhances metabolic stability and acidity in carboxylic acid derivatives (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid) .

Hydroxymethyl and Ester Derivatives Hydroxymethyl groups improve solubility, as seen in 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (). Ester derivatives like methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate are precursors for prodrugs, where ester hydrolysis releases active carboxylic acids in vivo .

Biological Activity

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, also known by its CAS number 1936643-30-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core with an amino group and a carbonitrile functional group, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C6H8N2C_6H_8N_2 with a molecular weight of 108.14 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction : The bicyclic structure allows it to act as a bioisostere for traditional amines, potentially enhancing binding affinity to neurotransmitter receptors.
  • Enzyme Modulation : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, similar to other bicyclic compounds that have shown anti-inflammatory properties.

Biological Activity

Research indicates several areas where this compound exhibits biological activity:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of bicyclo[1.1.1]pentanes can significantly reduce pro-inflammatory cytokine production (e.g., TNFα, MCP1) in response to lipopolysaccharide (LPS) stimulation in monocytes .
  • Analgesic Potential : The compound's ability to modulate pain pathways suggests potential use as an analgesic agent, particularly in conditions characterized by chronic pain.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine release in LPS-stimulated cells ,
Analgesic potentialModulation of pain pathways ,
Neurotransmitter modulationPossible interaction with receptors ,

Detailed Research Findings

  • Anti-inflammatory Studies : A study evaluating the efficacy of bicyclo[1.1.1]pentane derivatives found that one specific derivative showed an IC50 in the picomolar range for inhibiting NFκB activity, indicating strong anti-inflammatory properties .
  • Synthesis and Evaluation : Research has focused on synthesizing various analogs of this compound and evaluating their biological activities through structure-activity relationship (SAR) studies. These studies reveal that modifications to the bicyclic structure can enhance or diminish biological activity, underscoring the importance of structural integrity in drug design .
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Q & A

Q. What are the established synthetic routes for 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of the strained bicyclo[1.1.1]pentane (BCP) scaffold. One approach is the radical addition of nitriles to [1.1.1]propellane, followed by aminomethylation (e.g., using ammonia or protected amines). For example, bicyclo[1.1.1]pentane-1-carbonitrile derivatives are synthesized via radical-initiated opening of propellane with nitrile precursors under UV light or thermal conditions . Yield optimization requires strict control of reaction time, temperature, and stoichiometry of radical initiators (e.g., AIBN). Purification often employs column chromatography or recrystallization, with purity levels reaching >98% as noted in similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : The aminomethyl group (-CH2NH2) shows distinct splitting patterns due to coupling with adjacent protons, typically appearing as a triplet or quartet near δ 2.5–3.5 ppm.
  • ¹³C NMR : The quaternary carbon of the BCP scaffold resonates near δ 35–45 ppm, while the nitrile carbon appears at δ 115–125 ppm. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 123.1 for C7H10N2) . X-ray crystallography is recommended for resolving steric effects in the rigid BCP core .

Q. How does the BCP scaffold enhance drug discovery applications compared to traditional substituents?

The BCP group acts as a bioisostere for tert-butyl or aryl groups, improving metabolic stability and reducing off-target interactions. Its rigid, three-dimensional structure minimizes conformational flexibility, enhancing binding specificity to protein pockets . For example, BCP-containing analogs have demonstrated improved pharmacokinetic profiles in kinase inhibitors .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the BCP core, and how do electronic effects influence reactivity?

The BCP scaffold’s bridgehead positions (C1 and C3) are sterically congested, favoring reactions with small, non-bulky reagents. For example, aminomethylation via SN2 pathways is challenging; instead, reductive amination or photochemical methods are preferred. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., -CN) polarize the BCP core, increasing electrophilicity at C3 and facilitating nucleophilic attack . Contrastingly, steric maps generated from crystallographic data guide regioselective modifications .

Q. How do stability studies inform storage and handling protocols for this compound under varying pH and temperature conditions?

Accelerated stability testing (40°C/75% RH for 6 months) shows that the nitrile group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. Neutral pH (6–8) and inert atmospheres (N2/Ar) are recommended for long-term storage. Thermal gravimetric analysis (TGA) indicates decomposition onset at ~200°C, requiring refrigeration (2–8°C) for lab-scale samples .

Q. What computational tools are best suited to model interactions between this compound and biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can predict binding modes. The BCP scaffold’s rigidity reduces conformational sampling, improving simulation accuracy. For example, MD trajectories of BCP-containing inhibitors in solvent (explicit water models) highlight stable hydrogen bonds with catalytic lysine residues in kinase targets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for BCP derivatives?

Variability in yields (e.g., 50–85%) arises from differences in radical initiator efficiency and purity of [1.1.1]propellane. Reproducibility requires standardized propellane sources (e.g., >99% purity) and strict exclusion of oxygen, which quenches radical intermediates. Cross-validation with alternative methods (e.g., electrochemical synthesis) is advised .

Methodological Recommendations

  • Synthesis : Use radical initiators (e.g., AIBN) at 60–80°C in anhydrous solvents (THF, DMF) .
  • Characterization : Combine NMR, MS, and X-ray crystallography for structural confirmation .
  • Stability : Store under inert gas at –20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 2
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

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